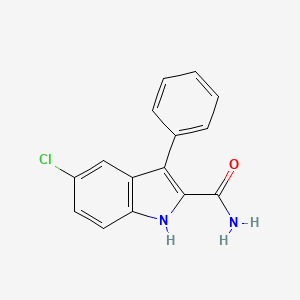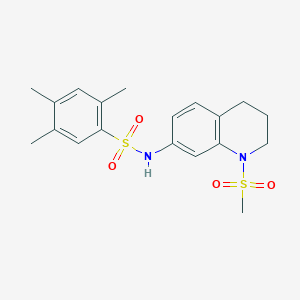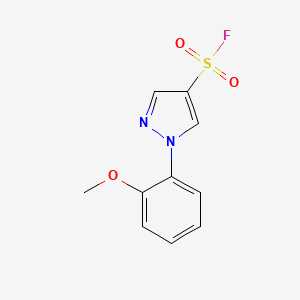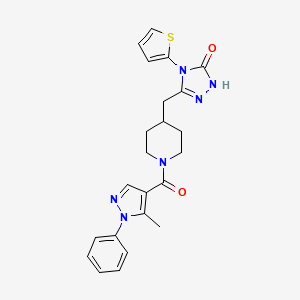
5-chloro-3-phenyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-phenyl-1H-indole-2-carboxamide is a compound with the molecular formula C15H11ClN2O . It is an indole derivative, which has been the focus of many researchers in the study of pharmaceutical compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives . A new series of N’-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for their anticancer properties .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The molecular weight of 5-chloro-3-phenyl-1H-indole-2-carboxamide is 270.71 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 .Applications De Recherche Scientifique
- For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- Additionally, compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide demonstrated potent antiviral effects against Coxsackie B4 virus .
- This compound showed potential therapeutic effects for cerebral ischemia, particularly in protecting against astrocyte hypoxia/reoxygenation injury .
- These include antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular effects .
Antiviral Activity
Brain-Type Glycogen Phosphorylase Inhibition
Broad-Spectrum Biological Activities
Cancer Research
Other Applications
Mécanisme D'action
Target of Action
The primary target of 5-chloro-3-phenyl-1H-indole-2-carboxamide, also known as compound 1, is Brain-type Glycogen Phosphorylase (PYGB) . PYGB is recognized as a potential therapeutic target for ischemic-hypoxic diseases .
Mode of Action
Compound 1 interacts with PYGB, inhibiting its function . This inhibition can alleviate hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level .
Biochemical Pathways
The inhibition of PYGB by compound 1 affects the regulation of glucose metabolism . It reduces the level of ATP in brain cells after ischemia, improves cellular energy metabolism, downregulates the degree of extracellular acidification, and improves metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits apoptosis and the expression of apoptosis-related proteins .
Pharmacokinetics
Compound 1 has high blood-brain barrier permeability, which is crucial for its bioavailability . This property allows the compound to exert its protective effect on the brain.
Result of Action
The result of compound 1’s action is the protection against cellular H/R injury in mouse astrocytes . It improves cell viability, reduces LDH leakage rate, intracellular glucose content, and post-ischemic ROS level . It also controls cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
Action Environment
The action of compound 1 is influenced by the hypoxic-ischemic environment in which it operates . The compound’s efficacy in alleviating H/R injury of astrocytes and its stability are likely to be affected by the severity of the hypoxic-ischemic conditions.
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-3-phenyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-6-7-12-11(8-10)13(14(18-12)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGAHGHLFFGPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)


![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)
![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)


![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)


![1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2481812.png)
